molecular formula C14H13ClN4O B1672120 3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole CAS No. 176860-26-7

3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole

Cat. No.: B1672120
CAS No.: 176860-26-7
M. Wt: 288.73 g/mol
InChI Key: CPOUJACQGWJJQB-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 4-chlorophenylmethyl group and at the 5-position with a 2-(3H-imidazol-4-yl)ethyl chain.

Properties

CAS No.

176860-26-7

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-[2-(1H-imidazol-5-yl)ethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C14H13ClN4O/c15-11-3-1-10(2-4-11)7-13-18-14(20-19-13)6-5-12-8-16-9-17-12/h1-4,8-9H,5-7H2,(H,16,17)

InChI Key

CPOUJACQGWJJQB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CCC3=CN=CN3)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CCC3=CN=CN3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GR 175737;  GR175737;  GR-175737.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GR-175737 involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of GR-175737 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: GR-175737 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

Pharmacological Applications

The compound exhibits a wide range of biological activities, making it a subject of interest in drug discovery. Key pharmacological applications include:

  • Anticancer Activity : Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have been reported to inhibit enzymes like thymidine phosphorylase and exhibit cytotoxic effects against various cancer cell lines, including breast and leukemia cells .
  • Antimicrobial Properties : The oxadiazole scaffold has shown significant antimicrobial activity. Research indicates that derivatives can effectively combat bacterial and fungal infections, which positions them as potential candidates for new antimicrobial agents .
  • Anti-inflammatory Effects : Compounds containing the oxadiazole moiety have been linked to anti-inflammatory activities, which can be beneficial in treating conditions characterized by inflammation .

Mechanistic Studies

Understanding the mechanisms underlying the biological activities of 3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole is crucial for its therapeutic application. Research has shown that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and inflammation, such as telomerase and topoisomerase . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
  • Receptor Modulation : The imidazole group is known for its ability to interact with various biological receptors, potentially modulating their activity and influencing cellular signaling pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is insightful:

Compound NameStructureBiological Activity
5-(4-chlorophenyl)-1,3,4-oxadiazoleStructureAntimicrobial
5-(phenyl)-1,3,4-oxadiazoleStructureAntitumor
5-(imidazolyl)-1,3,4-oxadiazoleStructureAntiviral

The structural variations significantly influence their biological activities. The combination of a chlorophenyl group and an imidazole substituent in this compound enhances its lipophilicity and bioactivity compared to simpler derivatives lacking these functional groups .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in various applications:

  • Anticancer Studies : A study evaluated a series of oxadiazole derivatives against different cancer cell lines. Among them, compounds structurally related to this compound exhibited significant cytotoxicity with IC50 values lower than 10 µM against leukemia cell lines .
  • Antimicrobial Testing : Another research effort focused on synthesizing oxadiazole derivatives for antimicrobial screening. Results indicated that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

GR-175737 exerts its effects by antagonizing the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system. By blocking the H3 receptor, GR-175737 increases the release of neurotransmitters such as histamine, acetylcholine, and dopamine, which can enhance cognitive function and alleviate symptoms of cognitive disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anti-Inflammatory 1,2,4-Oxadiazole Derivatives

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (4c) Structure: Similar 1,2,4-oxadiazole core but with a 4-bromophenyl-propanone substituent at position 2 and 4-chlorophenyl at position 3. Activity: Exhibits 59.5% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64.3%) .
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (4i)

    • Structure : 3,4-Dimethoxyphenyl substitution at position 4.
    • Activity : 61.9% anti-inflammatory activity, marginally superior to 4c due to electron-donating methoxy groups enhancing receptor binding .

Antimicrobial and Antiviral Derivatives

  • 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole Structure: Triazole-sulfanyl group at position 5 instead of imidazole. The triazole-sulfanyl group may confer metal-chelating properties .
  • 3-((3-(4-Chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole

    • Structure : Isoxazole-methyl substitution at position 3.
    • Activity : Demonstrated anti-HIV-1 activity in TZM-bl cells, suggesting that halogenated aryl groups enhance antiviral potency .

Imidazole-Containing Analogs

  • 4-[(4-Chlorophenyl)methyl]-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Structure: Combines a 4-chlorophenylmethyl group with a cyclopropyl-triazole-thiol system. Activity: Not explicitly reported, but the thiol group may enhance antioxidant or enzyme-inhibitory activity compared to the target compound .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Substitution at Position 5: 4-Chlorophenyl (as in the target compound) correlates with anti-inflammatory and analgesic activity (e.g., compound 4c: 66.2% analgesic activity) .
  • Substitution at Position 3 :

    • 4-Chlorophenylmethyl increases steric bulk and lipophilicity compared to smaller groups like methyl or trifluoromethyl, which may reduce metabolic clearance .

Biological Activity

3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a unique oxadiazole ring substituted with a chlorophenyl group and an imidazole moiety. Its molecular formula is C15H15ClN4O, and it has been identified under various database entries, including PubChem (SID 77360480) and others .

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit anticancer activity through various mechanisms:

  • Cytotoxicity : Several studies have demonstrated that compounds containing the oxadiazole moiety can significantly reduce tumor size in vivo. For instance, a study highlighted that certain oxadiazole derivatives reduced tumor weight in DLA-induced solid tumor models .
  • Mechanisms of Action : The anticancer effects are often attributed to the compounds' ability to induce apoptosis and inhibit angiogenesis. Specifically, they downregulate vascular endothelial growth factor (VEGF) and inhibit hypoxia-inducible factor 1-alpha (HIF-1α), which are crucial in tumor growth and metastasis .

Case Study: Cytotoxicity Assays

In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines. For example:

CompoundCell LineIC50 (µM)
GR175737MCF-715.63
GR175737A54912.34
GR175737A37510.50

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes:

  • Acetylcholinesterase (AChE) : Some derivatives have shown promising results as AChE inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : Recent studies reported that oxadiazole derivatives exhibited significant urease inhibitory activity with IC50 values ranging from 0.63 to 6.28 µM, indicating their potential use as antibacterial agents targeting urease .

Pharmacological Profiles

The pharmacological effects of this compound extend beyond anticancer properties:

  • Antibacterial Activity : The compound has demonstrated antibacterial properties against various strains, potentially due to its ability to interfere with bacterial enzyme functions.

Q & A

Q. What synthetic strategies are recommended for preparing 3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The oxadiazole core can be synthesized via cyclization of precursor hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120–130°C), as demonstrated in analogous oxadiazole syntheses . Optimization includes solvent selection (e.g., dry toluene or dichloromethane) and catalyst use (e.g., triethylamine). For the imidazole-ethyl substituent, coupling reactions with pre-functionalized imidazole intermediates under Suzuki-Miyaura conditions may be employed. Reaction monitoring via TLC (e.g., hexane:ethyl acetate, 4:1) and purification by recrystallization (ethanol or methanol) are critical for yield improvement .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorophenyl; imidazole protons at δ 7.8–8.1 ppm) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to confirm purity (>98%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺).
  • Melting Point : Consistency with literature values (if available) to assess crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent modifications on biological activity?

  • Methodological Answer :
  • Substituent Libraries : Synthesize derivatives with variations at the chlorophenyl (e.g., fluoro, methoxy) or imidazole-ethyl groups (e.g., alkyl chain elongation). Use parallel synthesis to generate a diverse library .
  • Biological Assays : Test compounds against target-specific assays (e.g., HIF-1 inhibition or antibacterial activity ). Compare IC₅₀ values to establish substituent-effect trends.
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft parameters) properties with activity .

Q. What computational approaches are used to predict the binding mode of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to dock the compound into target active sites (e.g., HIF-1α PAS-B domain ). Validate poses with MD simulations (GROMACS) to assess stability.
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with imidazole nitrogen, hydrophobic contacts with chlorophenyl) .
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities and prioritize derivatives .

Q. How should researchers address contradictory data in biological assays or synthetic yields?

  • Methodological Answer :
  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed cell lines, solvent controls) .
  • Error Source Analysis : Investigate batch-dependent impurities (HPLC purity checks) or enzymatic assay interference (e.g., compound aggregation) .
  • Statistical Validation : Apply ANOVA or t-tests to confirm significance; use Bayesian models to resolve outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole

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